molecular formula C15H13ClF3N5O B2920786 3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine CAS No. 344277-27-6

3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2920786
CAS No.: 344277-27-6
M. Wt: 371.75
InChI Key: OQGQJGHYAZWQFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. The compound’s structure includes a pyridine ring substituted with chlorine and trifluoromethyl groups, an oxazole ring, and a pyrimidine ring, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:

  • **Formation of

Biological Activity

3-chloro-N-{[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-5-(trifluoromethyl)pyridin-2-amine (CAS: 344277-27-6) is a compound that has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

The compound's molecular formula is C15H13ClF3N5OC_{15}H_{13}ClF_3N_5O with a molar mass of 371.74371.74 g/mol. It features a complex structure consisting of a pyridine ring, a trifluoromethyl group, and an oxazole moiety, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of various derivatives related to this compound. For example, compounds with similar structures have shown varying degrees of antibacterial and antifungal activities. The minimal inhibitory concentration (MIC) values were determined against common pathogens such as Escherichia coli and Bacillus subtilis.

CompoundTarget OrganismMIC (µg/mL)
3-chloro derivativeE. coli50
3-chloro derivativeB. subtilis25

These results indicate that modifications in the chemical structure can significantly influence the antimicrobial efficacy of the compounds tested .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets. Additionally, the oxazole ring may play a role in enzyme inhibition or receptor binding.

Case Studies

A notable study involved the synthesis and evaluation of various analogs derived from this compound. The research focused on their potential as anti-cancer agents. In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, suggesting that structural modifications could lead to enhanced therapeutic profiles.

Example Case Study

In one study, a derivative similar to this compound was tested against human breast cancer cells (MCF7). The results showed an IC50 value of 30 µM, indicating promising anticancer activity compared to standard chemotherapeutics .

Properties

IUPAC Name

3-chloro-N-[[3-(2-methylpyrimidin-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N5O/c1-8-20-3-2-12(23-8)13-5-10(25-24-13)7-22-14-11(16)4-9(6-21-14)15(17,18)19/h2-4,6,10H,5,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGQJGHYAZWQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)C2=NOC(C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.